8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde
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Overview
Description
8,8-Difluorotricyclo[3210,2,7]octane-1-carbaldehyde is a unique organic compound characterized by its tricyclic structure and the presence of two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a fluorinated aldehyde under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid.
Reduction: Formation of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is primarily based on its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but lack the fluorine atoms.
Tricyclo[3.2.1.0,2,7]octane derivatives: These compounds have a similar tricyclic framework but may have different substituents.
Uniqueness: 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F2O |
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Molecular Weight |
172.17 g/mol |
IUPAC Name |
8,8-difluorotricyclo[3.2.1.02,7]octane-1-carbaldehyde |
InChI |
InChI=1S/C9H10F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h4-7H,1-3H2 |
InChI Key |
IIFZERVHNSQICL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2(C(C1C3)(F)F)C=O |
Origin of Product |
United States |
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